molecular formula C23H35N4O6S- B14119863 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate

4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate

Cat. No.: B14119863
M. Wt: 495.6 g/mol
InChI Key: AEJRHTXRUIKHRI-UHFFFAOYSA-M
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Description

4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes piperidine, pyrimidine, and methylsulfanyl groups

Preparation Methods

The synthesis of 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate involves multiple steps, including the protection of functional groups, formation of key intermediates, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological activities .

Properties

Molecular Formula

C23H35N4O6S-

Molecular Weight

495.6 g/mol

IUPAC Name

4-[[6-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H36N4O6S/c1-23(2,3)33-22(30)27-11-7-17(8-12-27)15-32-19-13-18(24-20(25-19)34-4)31-14-16-5-9-26(10-6-16)21(28)29/h13,16-17H,5-12,14-15H2,1-4H3,(H,28,29)/p-1

InChI Key

AEJRHTXRUIKHRI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC(=NC(=C2)OCC3CCN(CC3)C(=O)[O-])SC

Origin of Product

United States

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